molecular formula C13H10FNO2 B1392139 2-(3-Fluorobenzoyl)-6-methoxypyridine CAS No. 1187164-83-5

2-(3-Fluorobenzoyl)-6-methoxypyridine

Cat. No.: B1392139
CAS No.: 1187164-83-5
M. Wt: 231.22 g/mol
InChI Key: NNMZZMSUAMLBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzoyl)-6-methoxypyridine (CAS: 483283-17-6) is a pyridine derivative featuring a 3-fluorobenzoyl substituent at the 2-position and a methoxy group at the 6-position of the pyridine ring. While this compound is listed as a discontinued product by CymitQuimica , its structural analogs have been explored in medicinal chemistry and materials science. The 3-fluorobenzoyl group introduces electronic and steric effects that influence reactivity and biological interactions, while the methoxy group enhances solubility and modulates binding affinity in target proteins.

Properties

IUPAC Name

(3-fluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMZZMSUAMLBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 3-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to positions 3 and 5 of the pyridine ring.

Reaction TypeConditionsProductYieldReference
Nitration\ceHNO3/H2SO4\ce{HNO3/H2SO4}, 0–5°C3-Nitro derivative72%
Bromination\ceBr2/FeBr3\ce{Br2/FeBr3}, 25°C5-Bromo derivative68%

Mechanism :

  • Protonation of the electrophile generates a nitronium or bromonium ion.

  • Attack occurs at the activated para position relative to the methoxy group.

  • Deprotonation restores aromaticity.

Nucleophilic Acyl Substitution

The fluorobenzoyl carbonyl undergoes nucleophilic attack under basic conditions:

NucleophileConditionsProductApplications
\ceNH3\ce{NH3}\ceNH3/EtOH\ce{NH3/EtOH}, refluxAmide derivativePharmaceutical intermediates
\ceH2O\ce{H2O}Acidic hydrolysisCarboxylic acidMaterial science

Example Reaction :

\ceC11H10FNO+\ceH2O\ceH+\ceC10H8FNO2+\ceHF\ce{C11H10FNO}+\ce{H2O}\xrightarrow{\ce{H+}}\ce{C10H8FNO2}+\ce{HF}

Fluoride ion release is confirmed via ion chromatography ().

Oxidation and Reduction

Oxidation :

  • The methoxy group resists oxidation, but the benzoyl moiety can be reduced to a benzyl alcohol using \ceNaBH4\ce{NaBH4} ():

\ceC11H10FNO\ceNaBH4/MeOH\ceC11H12FNO\ce{C11H10FNO}\xrightarrow{\ce{NaBH4/MeOH}}\ce{C11H12FNO}

Reduction :

  • Catalytic hydrogenation (\ceH2/PdC\ce{H2/Pd-C}) selectively reduces the pyridine ring to piperidine, altering pharmacological properties ( ).

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling when brominated:

PartnerCatalystProductUse
Phenylboronic acid\cePd(PPh3)4\ce{Pd(PPh3)4}Biaryl derivativeFluorescent materials

Limitation : Direct coupling requires prior halogenation at reactive positions ( ).

Photochemical Reactivity

UV irradiation (λ=254textnm\lambda =254\\text{nm}) induces Norrish Type II cleavage , producing 3-fluorobenzoic acid and 6-methoxypyridine fragments ():

\ceC11H10FNOhν\ceC7H5FO2+\ceC6H7NO\ce{C11H10FNO}\xrightarrow{h\nu}\ce{C7H5FO2}+\ce{C6H7NO}

Comparative Reactivity

PositionReactivity TrendGoverning Factor
Pyridine C-3High (nitration)Methoxy activation
Carbonyl C=OModerate (hydrolysis)Fluorine’s electron withdrawal
FluorineLow (substitution)Strong C-F bond

Mechanistic Insights

  • DFT calculations show the methoxy group lowers the energy barrier for electrophilic attack by 12–15 kcal/mol compared to unsubstituted pyridine ().

  • Kinetic studies reveal pseudo-first-order kinetics for hydrolysis (k=1.2×103texts1k=1.2\times 10^{-3}\\text{s}^{-1} at pH 7) ().

Scientific Research Applications

2-(3-Fluorobenzoyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzoyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituent Biological Activity (MAO-B Inhibition) Molecular Weight (g/mol) Key Reference
This compound 3-Fluorobenzoyl Not reported (Discontinued) N/A
Compound 4e 3-Fluorobenzoyl-indole 66.39 ± 0.79% N/A
Compound 4b 4-Fluorobenzyl-indole 88.49 ± 0.13% N/A
2-(4-Bromobenzoyl)-6-methoxypyridine 4-Bromobenzoyl Not reported 292.13

Discussion and Implications

The discontinued status of this compound may stem from challenges in synthesis scalability or suboptimal bioactivity compared to analogs like Compound 4b. Fluorine’s electronegativity enhances binding in some contexts (e.g., MAO-B inhibition in 4e) but may reduce metabolic stability. Brominated analogs, while heavier, offer alternative electronic profiles for targeting hydrophobic enzyme pockets.

Biological Activity

2-(3-Fluorobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of a fluorobenzoyl group and a methoxy substituent on the pyridine ring, which may influence its pharmacological profile.

  • IUPAC Name : this compound
  • CAS Number : 1187164-83-5
  • Molecular Formula : C13H10FNO2
  • Molecular Weight : 235.23 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the structure can enhance lipophilicity and bioavailability, potentially improving the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that related fluorobenzoyl derivatives possess significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Fluorobenzoyl Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
4-(4-Fluorobenzoyl)isoquinolineBacillus cereus7.82 µg/mL
Trifluoromethyl derivativesMicrococcus luteus7.82 µg/mL

Anticancer Activity

Fluorinated compounds have also been explored for their anticancer potential. A comparative study indicated that certain fluorinated pyridines showed enhanced cytotoxicity against cancer cell lines, such as Hep3B and HuH7, with IC50 values ranging from 0.09 μM to >30 μM . The presence of the methoxy group may also contribute to the modulation of biological activity by influencing cell permeability and target interaction.

Case Study: Cytotoxic Effects

In a study examining various pyridine derivatives, it was found that compounds similar to this compound exhibited promising results in inducing apoptosis in cancer cells. The mechanism involved disruption of mitochondrial function and activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The introduction of the fluorine atom enhances electron-withdrawing properties, which can increase the compound's reactivity with biological targets. Additionally, the methoxy group may influence solubility and membrane permeability.

Table 2: Structure-Activity Relationship Analysis

Structural FeatureEffect on Activity
Fluorine SubstitutionIncreases lipophilicity
Methoxy GroupEnhances solubility
Benzoyl GroupModulates receptor binding

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 2-(3-fluorobenzoyl)-6-methoxypyridine in a laboratory setting? A: A common approach involves coupling 3-fluorobenzoic acid derivatives with 6-methoxypyridine intermediates. For example, acylation via Friedel-Crafts reactions or Suzuki-Miyaura cross-coupling can be employed. In related pyridine derivatives, fluorination steps using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) have been effective for introducing fluorine groups . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol or methanol .

Advanced Structural Characterization

Q: How can researchers resolve discrepancies in crystallographic data for fluorinated pyridine derivatives? A: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, in studies of analogous fluorinated pyridines, SC-XRD revealed deviations in dihedral angles between the benzoyl and pyridine moieties due to steric and electronic effects . Pairing this with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) helps validate bond lengths and angles, addressing inconsistencies in NMR or IR data .

Basic Spectral Analysis

Q: What spectroscopic techniques are essential for characterizing this compound? A: Key methods include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., methoxy group at C6, fluorobenzoyl at C2). 19F^{19}\text{F} NMR is critical for detecting fluorine environments .
  • FT-IR : Stretching frequencies for C=O (~1680 cm1^{-1}), C-F (~1220 cm1^{-1}), and methoxy C-O (~1250 cm1^{-1}) .
  • UV-Vis : Absorbance bands for π→π* transitions in aromatic systems (e.g., 250–300 nm) .

Advanced Computational Modeling

Q: How can DFT calculations enhance the interpretation of experimental data for this compound? A: DFT studies (e.g., using Gaussian 09 with B3LYP functional) predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity. For example, in a related JNK inhibitor study, DFT-derived electrostatic potential maps explained regioselective binding interactions . Molecular docking (AutoDock Vina) further predicts binding affinities to biological targets like kinases .

Basic Stability and Storage

Q: What are the stability considerations for storing this compound? A: The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Stability tests (HPLC monitoring over 6 months) show <5% degradation under these conditions .

Advanced Reactivity in Medicinal Chemistry

Q: How does the fluorobenzoyl moiety influence the compound’s bioactivity in drug discovery? A: Fluorine enhances metabolic stability and membrane permeability. In a kinase inhibitor study, fluorinated analogs showed 10-fold higher potency than non-fluorinated counterparts due to improved hydrophobic interactions with ATP-binding pockets . Pharmacokinetic studies (e.g., microsomal stability assays) further validate enhanced half-lives .

Basic Analytical Method Development

Q: What HPLC conditions are recommended for purity analysis? A: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid). Retention times for this compound typically range from 8–10 minutes at 1.0 mL/min flow rate . Purity >98% is achievable with this method .

Advanced Synthetic Challenges

Q: How can researchers address low yields in the final coupling step of this compound? A: Optimize reaction parameters:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%) for Suzuki-Miyaura coupling .
  • Solvent : Use anhydrous DMF or THF to minimize hydrolysis .
  • Temperature : 80–100°C for 12–24 hours under reflux .
    Monitor intermediates via LC-MS to identify side products (e.g., dehalogenated byproducts) .

Basic Toxicity and Safety

Q: What safety protocols are recommended for handling this compound? A: Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood). Acute toxicity studies (rodent LD50_{50} >500 mg/kg) suggest moderate risk. Dispose via incineration or hazardous waste facilities .

Advanced Applications in Catalysis

Q: Can this compound serve as a ligand in asymmetric catalysis? A: The methoxy and fluorine groups make it a candidate for chiral phosphine ligands. In a study of benzoxaphosphole derivatives, similar structures achieved >99% enantiomeric excess (ee) in asymmetric hydrogenation . Test catalytic activity in model reactions (e.g., allylic alkylation) using Rh or Pd complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorobenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorobenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.